

Pht-Gly-Beta-Ala-OH CAS number 17896-84-3 properties

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Compound of Interest

Compound Name: **Pht-Gly-Beta-Ala-OH**

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An In-depth Technical Guide to N-(Phthaloylglycyl)-β-alanine (CAS: 17896-84-3): Properties, Synthesis, and Applications

Abstract

N-(Phthaloylglycyl)-β-alanine (Pht-Gly-β-Ala-OH), registered under CAS number 17896-84-3, is a protected dipeptide derivative of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation. This molecule uniquely combines the structural features of glycine and β-alanine, with the N-terminus of glycine shielded by a robust phthaloyl group. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic and purification protocols, and a thorough exploration of its applications. As a versatile building block, its utility in constructing complex peptides, developing novel therapeutic agents, and linking biomolecules is critically examined. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of Pht-Gly-β-Ala-OH.

Introduction to N-(Phthaloylglycyl)-β-alanine

N-(Phthaloylglycyl)-β-alanine is a synthetic molecule whose formal chemical name is 3-[[2-(1,3-dioxoisooindol-2-yl)acetyl]amino]propanoic acid.^{[1][2]} It is structurally composed of three key moieties: a phthalimide group attached to the nitrogen of a glycine residue, which is in turn linked via a standard peptide bond to the amino group of a β-alanine residue.

The significance of this compound lies in its utility as a protected amino acid derivative. In chemical synthesis, particularly in peptide chemistry, protecting groups are indispensable for preventing unwanted side reactions at reactive sites like amino groups. The phthaloyl group is a well-established N-protecting group, known for its stability under a variety of reaction conditions, yet removable under specific protocols.^[3]

The inclusion of β -alanine is also noteworthy. Unlike the 20 proteinogenic α -amino acids, β -amino acids have the amino group attached to the second carbon from the carboxyl group.^[4] Peptides incorporating β -amino acids, often called β -peptides or peptidomimetics, can adopt unique secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to their α -peptide counterparts, making them attractive scaffolds in drug design.^[5] Therefore, Pht-Gly- β -Ala-OH serves as a valuable starting material for synthesizing these modified peptides.

Physicochemical and Structural Properties

The fundamental properties of Pht-Gly- β -Ala-OH are summarized below. While some experimental data like a specific melting point are not consistently reported across commercial suppliers, a collection of calculated and observed values provides a clear profile of the compound.

Property	Value	Reference(s)
CAS Number	17896-84-3	[1] [2] [6]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅	[1] [2] [7]
Molecular Weight	276.24 g/mol	[1] [7]
Appearance	White powder	[2]
Purity	≥ 99% (by titration)	[2] [6]
Boiling Point	587.2 °C at 760 mmHg (Predicted)	[1]
Density	1.452 g/cm ³ (Predicted)	[1]
Flash Point	308.9 °C (Predicted)	[1]
Refractive Index	1.611 (Predicted)	[1]
Storage Conditions	Store at 0-8°C, keep dry	[2] [6] [8]
IUPAC Name	3-[[2-(1,3-dioxoisooindol-2-yl)acetyl]amino]propanoic acid	[1] [2]
Synonyms	Pht-Gly-β-Ala-OH, Phthaloyl-glycyl-β-alanine, PHTHALYL-GLYCYL-B-ALANINE	[1] [2]
InChI Key	QEFDVIRGCVDRLF-UHFFFAOYSA-N	[6]

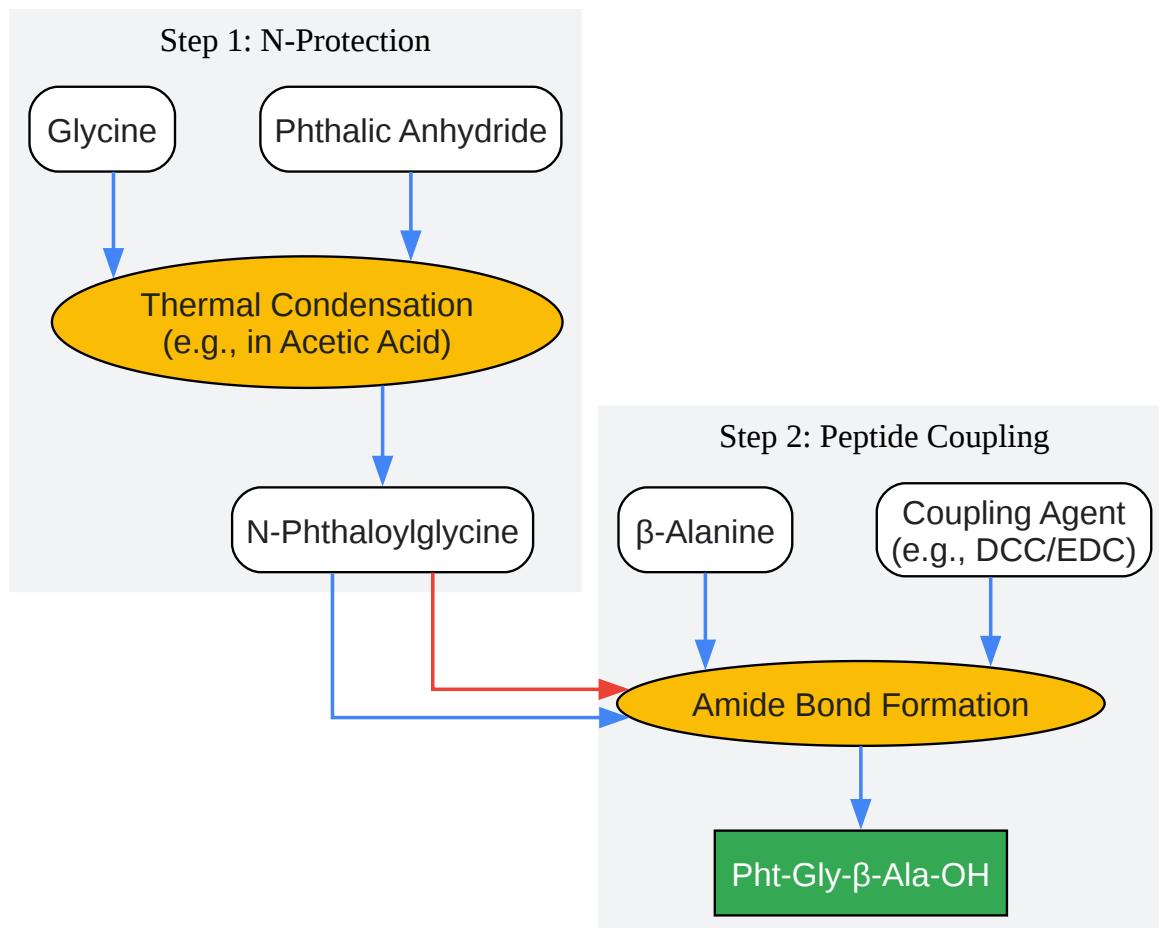
Synthesis and Purification

The synthesis of Pht-Gly-β-Ala-OH is a multi-step process that leverages standard techniques in organic and peptide chemistry. The overall strategy involves the N-protection of glycine followed by peptide coupling with β-alanine.

Synthesis Workflow

The logical pathway for synthesis is a two-step process:

- Step 1: Synthesis of N-Phthaloylglycine. This involves the protection of the amino group of glycine using phthalic anhydride. This reaction is a classic method for installing the phthaloyl protecting group.
- Step 2: Peptide Coupling. The carboxyl group of N-Phthaloylglycine is activated and then reacted with the amino group of β -alanine to form the amide (peptide) bond.



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Caption: A two-step workflow for the synthesis of Pht-Gly- β -Ala-OH.

Experimental Protocol (Exemplary)

The following protocol is a representative method derived from established procedures for N-phthaloylation and peptide coupling.[3][9]

Part A: Synthesis of N-Phthaloylglycine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of glycine (e.g., 7.5 g, 0.1 mol) and phthalic anhydride (e.g., 14.8 g, 0.1 mol).
- **Solvent-Free Fusion:** Heat the mixture in an oil bath to approximately 180-200°C. The solids will melt and react, typically with the evolution of water vapor. Maintain heating for 15-30 minutes until the reaction is complete (monitored by TLC).
- **Isolation:** Allow the mixture to cool and solidify. The crude N-Phthaloylglycine can be purified by recrystallization from an appropriate solvent like water or ethanol/water mixture.

Part B: Coupling of N-Phthaloylglycine with β -Alanine

- **Activation:** Dissolve N-Phthaloylglycine (e.g., 20.5 g, 0.1 mol) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.1 equivalents).
- **Coupling:** In a separate flask, prepare a solution of β -alanine (e.g., 8.9 g, 0.1 mol) and a non-nucleophilic base like triethylamine (1.1 equivalents) in DMF. Add this solution dropwise to the activated N-Phthaloylglycine mixture at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:**
 - Filter the reaction mixture to remove urea by-products (if DCC was used).
 - Acidify the filtrate with dilute HCl to precipitate the product.
 - Collect the solid precipitate by filtration.

- Purify the crude Pht-Gly- β -Ala-OH by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white powder.[2]

Spectroscopic and Analytical Characterization

Structural elucidation of Pht-Gly- β -Ala-OH relies on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available in the search results, the expected characteristics can be expertly predicted.[10][11][12]

- ^1H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the different parts of the molecule.
 - Aromatic Protons: A multiplet in the range of 7.8-8.0 ppm integrating to 4 protons, corresponding to the phthaloyl group.
 - Glycine Methylene Protons: A singlet around 4.4 ppm integrating to 2 protons (-CO-CH₂-N-).
 - β -Alanine Protons: Two triplets, one around 2.5 ppm (-CH₂-COOH) and another around 3.5 ppm (-NH-CH₂-), each integrating to 2 protons.
 - Amide Proton: A broad triplet or multiplet around 8.0-8.5 ppm (-CO-NH-).
 - Carboxylic Acid Proton: A very broad singlet, typically >10 ppm, which may not always be observed.
- ^{13}C NMR: The carbon spectrum will show characteristic peaks for the carbonyls and aromatic carbons.
 - Carbonyl Carbons: Three distinct signals in the downfield region (165-175 ppm) for the two phthalimide carbonyls, the amide carbonyl, and the carboxylic acid carbonyl.
 - Aromatic Carbons: Signals between 123-135 ppm for the benzene ring of the phthaloyl group.
 - Aliphatic Carbons: Signals for the three methylene carbons (glycine and β -alanine) in the 35-45 ppm range.

- Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
 - C=O Stretching: Strong, sharp peaks around 1770 cm^{-1} and 1710 cm^{-1} for the symmetric and asymmetric stretching of the phthalimide carbonyls. Additional carbonyl peaks for the amide ($\sim 1650\text{ cm}^{-1}$) and carboxylic acid ($\sim 1700\text{ cm}^{-1}$) will also be present.
 - N-H Stretching: A peak around 3300 cm^{-1} corresponding to the amide N-H.
 - O-H Stretching: A very broad absorption from $2500\text{-}3300\text{ cm}^{-1}$ for the carboxylic acid O-H.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.
 - $[\text{M}+\text{H}]^+$: In positive-ion ESI-MS, a peak at $\text{m/z } 277.07$ would correspond to the protonated molecule.
 - $[\text{M}-\text{H}]^-$: In negative-ion mode, a peak at $\text{m/z } 275.06$ would be observed.
 - Fragmentation: Characteristic fragmentation patterns would include the loss of water (-18) and cleavage at the amide bond.

Applications in Research and Drug Development

Pht-Gly- β -Ala-OH is not an end-product therapeutic but rather a versatile intermediate with broad applications in chemical biology and medicinal chemistry.[\[1\]](#)[\[2\]](#)

Building Block in Peptide Synthesis

The primary application of this compound is as a protected building block for solid-phase or solution-phase peptide synthesis.[\[2\]](#) The phthaloyl group on the N-terminus prevents unwanted polymerization during the activation of the C-terminal carboxylic acid. This allows for the selective elongation of a peptide chain from the C-terminus of the β -alanine residue. The phthaloyl group can be later removed, typically using hydrazine, to reveal the free amine of the glycine residue for further chain extension.

Scaffold for Peptidomimetics and Drug Discovery

The presence of β -alanine makes Pht-Gly- β -Ala-OH an excellent starting point for creating peptidomimetics.[\[5\]](#) These molecules mimic the structure of natural peptides but have modified

backbones that confer advantageous properties:

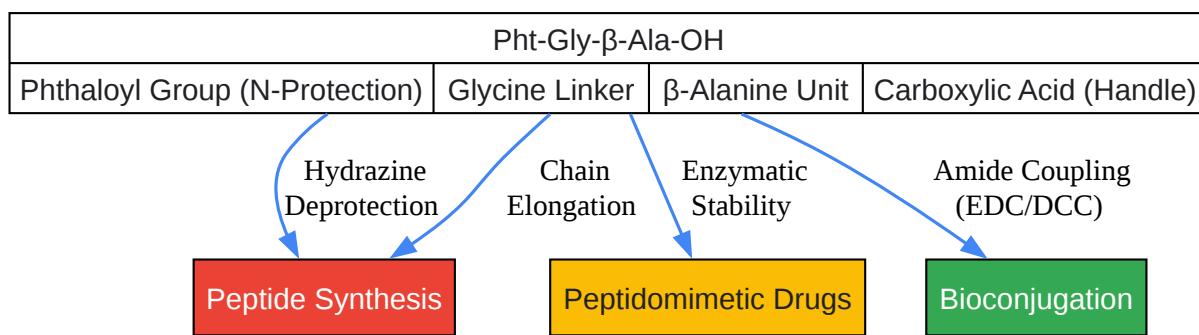
- Enhanced Stability: The β -amino acid structure is often resistant to degradation by proteases and peptidases, leading to a longer biological half-life.[13]
- Novel Conformations: β -peptides can fold into stable secondary structures (helices, sheets) that are distinct from those of α -peptides, enabling the design of molecules that can target protein-protein interactions with high specificity.[14]

This scaffold is particularly valuable in the development of novel therapeutics in fields like oncology and neurology.[2]

Linker in Bioconjugation

The terminal carboxylic acid provides a convenient handle for conjugation to other molecules. [2] Through standard carbodiimide chemistry, the Pht-Gly- β -Ala-OH unit can be attached to:

- Carrier proteins for antibody generation.
- Fluorescent dyes or labels for imaging applications.
- Solid supports or surfaces for creating functionalized biomaterials.



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Caption: The functional roles of Pht-Gly- β -Ala-OH as a versatile chemical intermediate.

Handling, Storage, and Stability

- Storage: For long-term stability, Pht-Gly- β -Ala-OH should be stored in a cool, dry place, with recommended temperatures between 0-8°C.[2][6] It should be kept in a tightly sealed container to protect it from moisture.
- Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.
- Chemical Stability: The phthaloyl group is stable to acidic conditions, including the trifluoroacetic acid (TFA) cocktails often used in the final deprotection step of Fmoc-based solid-phase peptide synthesis.[15] However, it is readily cleaved by hydrazine. The amide bond is stable under most conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

Conclusion

N-(Phthaloylglycyl)- β -alanine (CAS: 17896-84-3) is a strategically designed chemical entity that serves as a high-value intermediate in synthetic chemistry. Its pre-protected N-terminus and the incorporation of a non-proteinogenic β -amino acid make it an ideal building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. The straightforward synthesis and well-defined physicochemical characteristics further enhance its utility for researchers in drug discovery, materials science, and biotechnology. As the demand for more stable and structurally diverse peptide-based drugs grows, the importance of versatile scaffolds like Pht-Gly- β -Ala-OH is set to increase.

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